
1-(2-Amino-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone, followed by purification. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 1-(2,6-Diaminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Amino-6-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2-Amino-6-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparison with Similar Compounds
- 1-(2-Amino-4-nitrophenyl)ethanone
- 1-(2-Amino-5-nitrophenyl)ethanone
- 1-(2-Amino-3-nitrophenyl)ethanone
Uniqueness: 1-(2-Amino-6-nitrophenyl)ethanone is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
56515-63-0 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(2-amino-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,9H2,1H3 |
InChI Key |
KNMHTYKIFIWQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


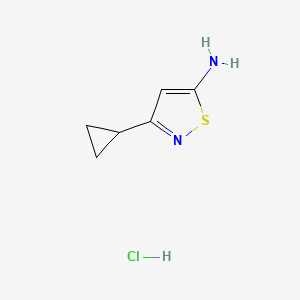
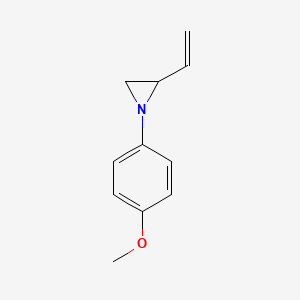
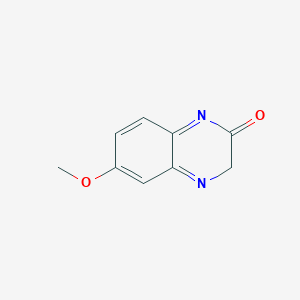
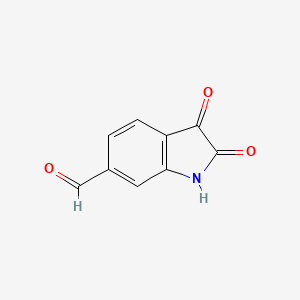



![1-(Thieno[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11912779.png)
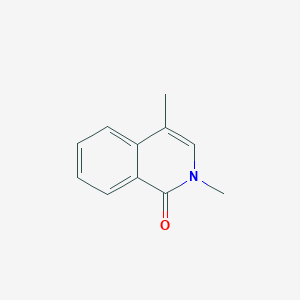
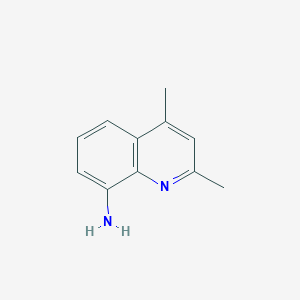

![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)


